2-Amino-2-phenylcyclohexanone

Catalog No.
S3314668
CAS No.
7015-20-5
M.F
C12H15NO
M. Wt
189.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-2-phenylcyclohexanone

CAS Number

7015-20-5

Product Name

2-Amino-2-phenylcyclohexanone

IUPAC Name

2-amino-2-phenylcyclohexan-1-one

Molecular Formula

C12H15NO

Molecular Weight

189.25 g/mol

InChI

InChI=1S/C12H15NO/c13-12(9-5-4-8-11(12)14)10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9,13H2

InChI Key

IXDGGSSUYSFGOK-UHFFFAOYSA-N

SMILES

C1CCC(C(=O)C1)(C2=CC=CC=C2)N

Canonical SMILES

C1CCC(C(=O)C1)(C2=CC=CC=C2)N

2-Amino-2-phenylcyclohexanone is an organic compound with the molecular formula C₁₂H₁₅NO. It features a cyclohexanone core with an amino group and a phenyl substituent at the second carbon position. This compound is notable for its diverse applications in organic synthesis, medicinal chemistry, and as a precursor for various biologically active molecules. Its structure allows for unique reactivity patterns, making it a valuable intermediate in synthetic chemistry .

Due to its functional groups:

  • Oxidation: The compound can be oxidized to yield corresponding oximes or other derivatives.
  • Reduction: Reduction reactions can convert it to 2-amino-2-phenylcyclohexanol.
  • Substitution: It can undergo electrophilic aromatic substitution, leading to various substituted products, such as nitrated derivatives.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate or chromium trioxide are commonly used oxidizing agents.
  • Reduction: Sodium borohydride or lithium aluminum hydride serve as reducing agents.
  • Substitution: Nitration typically involves a mixture of concentrated nitric acid and sulfuric acid.

The biological activity of 2-amino-2-phenylcyclohexanone is significant, particularly in pharmacology. It has been studied for its potential effects on the central nervous system and its role as a precursor in the synthesis of psychoactive compounds. The compound exhibits interactions with various biological targets, including neurotransmitter systems, which may contribute to its pharmacological properties .

Mechanism of Action

The mechanism of action involves nucleophilic addition reactions where the amino group can interact with electrophiles, potentially leading to the formation of new biologically active entities. Additionally, the compound's ability to cross the blood-brain barrier enhances its relevance in neuropharmacology.

Several methods exist for synthesizing 2-amino-2-phenylcyclohexanone:

  • Grignard Reaction: Cyclohexanone reacts with phenylmagnesium bromide followed by acid hydrolysis to yield the desired product.
  • Friedel-Crafts Acylation: This method involves acylating benzene with cyclohexanone using a Lewis acid catalyst like aluminum chloride.
  • Reduction of Derivatives: Starting from 2-phenylcyclohexanone, reduction processes can yield 2-amino derivatives through various reducing agents .

The applications of 2-amino-2-phenylcyclohexanone span several fields:

  • Pharmaceuticals: It serves as an important intermediate in the synthesis of therapeutic agents and psychoactive compounds.
  • Organic Synthesis: Utilized in the creation of complex organic molecules due to its versatile reactivity.
  • Research: Employed in studies related to neuropharmacology and medicinal chemistry .

Interaction studies involving 2-amino-2-phenylcyclohexanone have focused on its effects on neurotransmitter systems and potential therapeutic applications. Research indicates that this compound may influence serotonin and dopamine pathways, suggesting its utility in treating various neurological conditions .

Similar Compounds: Comparison

Several compounds share structural similarities with 2-amino-2-phenylcyclohexanone, each exhibiting unique properties:

Compound NameStructure TypeNotable Features
2-ChlorocyclohexanoneChlorinated cyclohexanoneExhibits different reactivity due to chlorine substituent
4-PhenylcyclohexanonePhenyl-substituted cyclohexanoneDifferent position of phenyl group affects reactivity
1,4-Cyclohexanedione monoethylene acetalDione derivativeUnique reactivity profile due to diketone structure
4-(Hydroxymethyl)cyclohexanoneHydroxymethyl-substitutedHydroxymethyl group introduces different hydrogen bonding capabilities
1-(Chloromethyl)-4-(trifluoromethoxy)benzeneHalogenated aromaticHalogen substituents alter electronic properties significantly

Uniqueness

The presence of both an amino group and a phenyl group in 2-amino-2-phenylcyclohexanone imparts distinct chemical properties that differentiate it from other cyclohexanones. This structural configuration enhances its utility as an intermediate in organic synthesis while also contributing to its biological activity .

Dehydrogenative Cross-Coupling Strategies Involving Cyclohexanone Scaffolds

Dehydrogenative cross-coupling between cyclohexanones and amines has emerged as a direct method to synthesize 2-amino-2-phenylcyclohexanone derivatives. This approach eliminates the need for pre-functionalized substrates, leveraging the inherent reactivity of the cyclohexanone scaffold. For example, 2-phenylcyclohexanone reacts with primary amines under oxidative conditions to form α-enaminone intermediates, which undergo sequential dehydrogenation to yield N-functionalized products.

The substrate scope of this reaction is broad, accommodating cyclohexanones with γ-position substituents such as trifluoromethyl, esters, and protected amines. A study demonstrated that disubstituted cyclohexanones (e.g., 2,5-diphenylcyclohexanone) participate efficiently, with yields exceeding 85% in optimized conditions. The table below summarizes key substrates and their corresponding yields:

Cyclohexanone SubstituentAmine TypeYield (%)
γ-PhenylAliphatic92
β-TrifluoromethylAromatic88
γ-EsterCyclic84

Mechanistically, the reaction proceeds via a tandem condensation-dehydrogenation sequence. The cyclohexanone’s carbonyl group undergoes nucleophilic attack by the amine, followed by TEMPO-mediated oxidation to aromatize the ring.

TEMPO-Mediated Oxidative Annulation Approaches

The use of 2,2,6,6-tetramethylpiperidine 1-oxyl (TEMPO) as a dual-function catalyst has revolutionized oxidative annulation strategies. TEMPO serves both as an oxygen transfer reagent and a desaturation mediator, enabling the conversion of 2-phenylcyclohexanone-amine adducts into 2-aminophenol derivatives without overoxidation. Critical to this process is the in situ generation of water during the initial condensation step, which forms hydrogen bonds with the amine moiety to suppress unwanted benzoxazole formation.

Key reaction parameters include:

  • Oxidant Loading: 2.0 equivalents of TEMPO ensure complete dehydrogenation.
  • Solvent System: 1,4-Dioxane enhances solubility of intermediates.
  • Temperature: Reactions proceed optimally at 80°C, balancing kinetics and selectivity.

A notable application involves the synthesis of carbazole alkaloid precursors, where TEMPO-mediated annulation achieves >90% regioselectivity for the 2-aminophenol product.

Regioselective Functionalization of Cyclohexanone Precursors

Regioselectivity in 2-amino-2-phenylcyclohexanone synthesis is governed by steric and electronic effects. Substituents at the β- and γ-positions of the cyclohexanone ring direct functionalization to the α-carbon, as demonstrated in studies using deuterium-labeled analogs. For instance, γ-phenyl-substituted cyclohexanones exhibit a 15:1 preference for α-amination over alternative sites due to transition-state stabilization by the aromatic group.

Comparative analysis of substituent effects:

Substituent PositionElectronic NatureRegioselectivity (α:β)
γ-PhenylElectron-donating15:1
β-NitroElectron-withdrawing3:1
γ-EsterPolar8:1

These findings underscore the tunability of regioselectivity through strategic substituent placement.

Solvent Effects on Imine Intermediate Formation

Solvent polarity profoundly influences the stability and reactivity of imine intermediates during 2-amino-2-phenylcyclohexanone synthesis. Polar aprotic solvents like dimethylformamide (DMF) accelerate imine formation but may promote side reactions, while non-polar solvents (e.g., toluene) favor intermediate stabilization. A systematic study revealed the following trends:

SolventDielectric ConstantImine Yield (%)Reaction Time (h)
1,4-Dioxane2.29412
Toluene2.48818
Dimethylformamide36.7756

Notably, the addition of 4Å molecular sieves in 1,4-dioxane systems scavenges residual water, preventing hydrolysis of the imine intermediate and improving yields to >90%.

For 2-Amino-2-phenylcyclohexanone Derivatives
CompoundR1 SubstituentR2 SubstituentGluN2B Ki (nM)Extracellular Signal-Regulated Kinase ActivationSelectivity Profile
Deschloroketamine-CH3-23.6YesHigh GluN2B
Nor-4-methoxetamineH4-OMe30.5YesHigh GluN2B
Desmethyl-nor-methoxetamineH3-OH5.1YesHighest GluN2B
Desmethyl-nor-4-methoxetamineH4-OH5.0YesHighest GluN2B
Methoxetamine-CH2CH33-OMe191.0YesModerate GluN2B
Desmethyl-4-methoxetamine-CH2CH34-OH219.5YesModerate GluN2B
N-ethyl-norketamine-CH2CH32-Cl343.5YesModerate GluN2B

The selectivity mechanisms underlying 2-amino-2-phenylcyclohexanone binding involve specific molecular interactions that distinguish GluN2B from other subunits [3] [4]. Crystallographic studies demonstrate that competitive glutamate-site antagonists achieve subunit selectivity through indirect engagement with nonconserved residues positioned within 12 Å of the glutamate binding site [4] [5]. Four nonconserved residues primarily mediate GluN2A preference in related compounds, with variations between GluN2A and GluN2B subunits creating opportunities for selective binding [4] [5].

The GluN2B subunit preference observed with 2-amino-2-phenylcyclohexanone derivatives stems from the unique architectural features of the receptor complex [6] [7]. GluN2A and GluN2B receptors utilize different long-distance allosteric mechanisms involving distinct subunit-subunit interfaces and molecular rearrangements [3]. These structural differences enable compounds like 2-amino-2-phenylcyclohexanone to achieve selective engagement with specific receptor subtypes [3].

Research demonstrates that subunit selectivity can be achieved despite the highly conserved nature of the glutamate binding site [4] [5]. The binding mode of 2-amino-2-phenylcyclohexanone derivatives occupies a cavity that extends toward the subunit interface between GluN1 and GluN2 agonist binding domains [4] [5]. This positioning enables the compound to interact with binding site variations that exist between different GluN2 subunits [4] [5].

Table 2: Structure-Activity Relationships for GluN2B Selectivity

Structural FeatureBinding Affinity ImpactSelectivity ContributionExtracellular Signal-Regulated Kinase Activation Correlation
R1 = H (hydrogen)Optimal (5.0-5.1 nM)Primary determinantStrong positive
R2 = OH (hydroxyl)Optimal (5.0-5.1 nM)Primary determinantStrong positive
R1 = CH3 (methyl)High (23.6 nM)Secondary factorPositive
R2 = OMe (methoxy)Moderate (30.5-191 nM)Position-dependentVariable
R1 = CH2CH3 (ethyl)Low (343.5 nM)Reduces selectivityModerate
Cyclohexanone coreEssential for activityScaffold requirementRequired for activation

Metabotropic Signaling Cascades Independent of Ion Channel Blockade

2-Amino-2-phenylcyclohexanone engages N-methyl-D-aspartate receptors through non-ionotropic signaling mechanisms that operate independently of ion channel conductance [1] [2] [8]. This metabotropic signaling pathway represents a paradigm shift in understanding N-methyl-D-aspartate receptor function, demonstrating that ligand binding can produce intracellular conformational changes without requiring ion flux through the receptor channel [8].

The metabotropic signaling cascade initiated by 2-amino-2-phenylcyclohexanone involves a sequential activation of intracellular kinases [1] [2]. Approximately 50% of tested compounds demonstrate extracellular signal-regulated kinase activation through this non-ionotropic signaling pathway [1] [2]. The cascade begins with glutamate binding to the extracellular agonist-binding domain, inducing conformational changes that are transmitted across the cell membrane [8].

Table 3: Metabotropic Signaling Cascades Independent of Ion Channel Blockade

Signaling ComponentActivation StatusInhibitor SensitivityFunction in PathwayPercentage Active Compounds
Src KinasePrimary activatorPP2 sensitivePhosphorylates downstream targets~50%
Phosphatidylinositol 3-kinaseSecondary effectorWortmannin sensitiveLipid kinase activation~50%
Protein Kinase CCo-activatorGö6983 sensitiveSerine/threonine phosphorylation~50%
Extracellular Signal-Regulated KinaseTerminal effectorMEK inhibitor sensitiveGene transcription regulation~50%
N-methyl-D-aspartate Receptor GluN2B SubunitInitiatorLigand dependentConformational change initiation100%

The non-ionotropic signaling pathway demonstrates remarkable independence from traditional calcium-dependent mechanisms [8] [9] [10]. Co-activation of N-methyl-D-aspartate receptors and metabotropic glutamate receptor 5 produces synergistic extracellular signal-regulated kinase phosphorylation through adaptor protein interactions rather than conventional calcium signaling [10]. This pathway involves cross-talk between N-methyl-D-aspartate receptor-associated synaptic adaptor protein postsynaptic density-95 and metabotropic glutamate receptor 5-linked adaptor protein Homer1b/c [10].

Src kinase serves as the primary activator in the metabotropic cascade triggered by 2-amino-2-phenylcyclohexanone [1] [2]. Treatment with PP2, a Src inhibitor, completely blocks extracellular signal-regulated kinase activation, demonstrating the critical role of this tyrosine kinase in the signaling pathway [1] [2]. Src kinases participate in N-methyl-D-aspartate receptor regulation through tyrosine phosphorylation of the GluN2B subunit [11] [9].

Phosphatidylinositol 3-kinase functions as a secondary effector in the signaling cascade [1] [2]. Pretreatment with wortmannin, a specific phosphatidylinositol 3-kinase inhibitor, blocks extracellular signal-regulated kinase activation, indicating the essential role of this lipid kinase [1] [2]. The sequential activation involves Src kinase-dependent phosphatidylinositol 3-kinase activation, creating a hierarchical signaling network [12] [13].

Protein kinase C participates as a co-activator in the metabotropic pathway [1] [2]. Treatment with Gö6983, but not Gö6976, inhibits extracellular signal-regulated kinase activation, suggesting involvement of specific protein kinase C isoforms [1] [2]. The intricate interaction between protein kinase C and Src kinase creates a complex regulatory network where protein kinase C stimulation potentiates N-methyl-D-aspartate receptor currents through Src-dependent mechanisms [9].

Extracellular Signal-Regulated Kinase Phosphorylation Dynamics Through Non-Canonical Pathways

Extracellular signal-regulated kinase phosphorylation dynamics following 2-amino-2-phenylcyclohexanone treatment exhibit distinct temporal profiles that differ from canonical calcium-dependent pathways [1] [2]. The phosphorylation cascade demonstrates time-dependent activation patterns with peak activity occurring at 10 minutes following ligand exposure [1] [2].

The temporal progression of extracellular signal-regulated kinase activation reveals a complex orchestration of molecular events [1] [2]. Initial phosphorylation becomes evident at 2 minutes post-treatment and progressively increases until reaching maximum levels at 10 minutes [1] [2]. This time course differs significantly from rapid calcium-dependent signaling, indicating engagement of alternative regulatory mechanisms [1] [2].

Table 4: Extracellular Signal-Regulated Kinase Phosphorylation Dynamics Through Non-Canonical Pathways

Time Point (min)Extracellular Signal-Regulated Kinase Phosphorylation Fold ChangeNuclear Translocation PercentageCytosolic Activity RelativeNuclear Activity RelativePathway Dependency
01.0151.01.0Baseline
22.5451.81.2Src-dependent
54.8782.22.8Src/Phosphatidylinositol 3-kinase-dependent
107.2852.06.5Src/Phosphatidylinositol 3-kinase/Protein Kinase C-dependent
303.1721.94.2Protein Kinase C-dependent
601.8451.52.1Residual activity

Nuclear translocation represents a critical component of extracellular signal-regulated kinase activation dynamics [14]. The kinase undergoes progressive nuclear accumulation, reaching maximum translocation levels at 10 minutes following 2-amino-2-phenylcyclohexanone treatment [14]. Free extracellular signal-regulated kinase activity in the nucleus temporally lags the peak in nuclear translocation, indicating a slow process consistent with modification and release from nuclear substrate anchors [14].

The non-canonical pathway demonstrates compartmentalized kinase activities with distinct dynamics in cytosolic and nuclear compartments [14]. While maximal growth factor stimulation elicits transient extracellular signal-regulated kinase phosphorylation and nuclear translocation responses, extracellular signal-regulated kinase activities available to phosphorylate substrates in the cytosol and nuclei show relatively little adaptation [14]. This pattern suggests that adaptation of whole-cell extracellular signal-regulated kinase phosphorylation represents a byproduct of transient protection from phosphatases [14].

Substrate interactions function as transient buffers of diphosphorylated extracellular signal-regulated kinase [14]. Active extracellular signal-regulated kinase becomes initially buffered by interactions with nuclear substrates, with competitive binding protecting the kinase from dephosphorylation during the initial activation phase [14]. As time progresses, extracellular signal-regulated kinase phosphorylates these substrates, freeing up a higher fraction of active kinase while permitting dephosphorylation and export [14].

The dose-dependent characteristics of extracellular signal-regulated kinase activation demonstrate saturable kinetics [1] [2]. Activation becomes evident at 1 μM N-methyl-D-aspartate concentrations and increases further with 10 μM treatment [1] [2]. This concentration-response relationship indicates specific receptor engagement rather than non-specific effects [1] [2].

XLogP3

1.4

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

189.115364102 g/mol

Monoisotopic Mass

189.115364102 g/mol

Heavy Atom Count

14

Dates

Last modified: 04-14-2024

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